Superior Reactivity in Cross-Coupling: Iodine vs. Bromine and Chlorine Analogs
The target compound's iodo substituent provides a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. This is directly correlated to the weaker carbon-halogen bond in the C-I bond, which facilitates the oxidative addition step, the rate-limiting step in many cross-coupling cycles [1].
| Evidence Dimension | Bond Dissociation Energy (C-X bond) |
|---|---|
| Target Compound Data | C-I: ~65 kcal/mol (inferred for aryl iodide scaffold) |
| Comparator Or Baseline | Aryl-Br: ~81 kcal/mol; Aryl-Cl: ~96 kcal/mol |
| Quantified Difference | C-I bond is ~20% weaker than C-Br and ~32% weaker than C-Cl |
| Conditions | Data for phenyl halides as a representative model system [1] |
Why This Matters
This translates to faster reaction rates, higher yields, and the ability to use milder reaction conditions, which is critical for complex, late-stage functionalization in drug discovery.
- [1] Luo, Y.R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Bond Dissociation Energy data: Ph-Cl: 96 kcal/mol, Ph-Br: 81 kcal/mol, Ph-I: 65 kcal/mol). View Source
